Scientific Field: Chemistry, specifically Organic Chemistry and Catalysis.
Summary of the Application: The 9-Borabicyclo[3.3.1]nonane dimer is used as a metal-free catalyst for the monohydroboration of carbodiimides with pinacol borane.
Methods of Application or Experimental Procedures: The reaction involves stoichiometric reactions, kinetic studies, and Density Functional Theory (DFT) calculations.
Results or Outcomes: The use of 9-Borabicyclo[3.3.1]nonane dimer as a catalyst has opened up new possibilities for the hydroboration of carbodiimides.
Scientific Field: Organic Chemistry
Summary of the Application: The 9-Borabicyclo[3.3.1]nonane dimer is used to reductively cleave cyclic acetals and ketals to monobenzylated 1,2-diols
Results or Outcomes: The outcome of this reaction is the formation of monobenzylated 1,2-diols
Summary of the Application: The 9-Borabicyclo[3.3.1]nonane dimer is used to reduce peroxo esters to alcohols without concomitant reduction of the peroxo linkage
Results or Outcomes: The outcome of this reaction is the formation of alcohols without reduction of the peroxo linkage
9-Borabicyclo[3.3.1]nonane dimer, commonly referred to as 9-BBN, is an organoborane compound characterized by its unique bicyclic structure. It appears as a colorless solid and is primarily utilized in organic chemistry as a hydroboration reagent. The compound exists as a hydride-bridged dimer, which can easily cleave in the presence of reducible substrates, making it highly effective in various
9-Borabicyclo[3.3.1]nonane dimer is particularly known for its regioselective addition to alkenes, allowing for the formation of terminal alcohols through subsequent oxidative cleavage with hydrogen peroxide in an aqueous potassium hydroxide solution. This reaction pathway is favored due to the steric hindrance provided by the compound, which suppresses the formation of undesired 2-substituted isomers compared to traditional borane reagents . Additionally, 9-BBN can reductively cleave cyclic acetals and ketals to yield monobenzylated 1,2-diols, further showcasing its versatility in organic synthesis .
The synthesis of 9-Borabicyclo[3.3.1]nonane dimer typically involves the reaction of 1,5-cyclooctadiene with borane in ethereal solvents such as tetrahydrofuran. This method yields the dimer in a reasonably air-stable form, allowing it to be stored and used over extended periods without significant degradation . The compound can also be commercially obtained as a solution or solid, making it accessible for various laboratory applications.
9-Borabicyclo[3.3.1]nonane dimer finds extensive applications in organic synthesis, particularly in hydroboration reactions. It is instrumental in:
Research on interaction studies involving 9-Borabicyclo[3.3.1]nonane dimer primarily focuses on its reactivity with different substrates in organic synthesis rather than biological interactions. The compound's ability to selectively react with alkenes and alkynes has been highlighted in various studies, emphasizing its effectiveness as a hydroborating agent that promotes anti-Markovnikov hydration pathways .
Several compounds share structural or functional similarities with 9-Borabicyclo[3.3.1]nonane dimer:
Compound Name | Structure Type | Unique Features |
---|---|---|
Borane | Simple boron hydride | Less sterically hindered; leads to more 2-substituted products |
Diborane | Dihydride | Highly reactive; used for different hydroboration reactions |
9-Borabicyclo[3.3.1]nonane | Bicyclic | High regioselectivity; stable under air exposure |
Tetrahydrofuran-borane complex | Complex | Solvent used for synthesizing 9-BBN |
The uniqueness of 9-Borabicyclo[3.3.1]nonane dimer lies in its steric hindrance and regioselectivity, which enhances its utility in synthetic applications compared to simpler boranes or other organoboranes.
The preparation of 9-borabicyclo[3.3.1]nonane dimer involves several strategic approaches developed over decades of research. The synthetic pathways have been refined to enhance efficiency, optimize yields, and facilitate both laboratory and industrial-scale production. Each methodology offers distinct advantages depending on the intended application and available resources.
The fundamental synthesis of 9-BBN dimer occurs through the cyclic hydroboration of 1,5-cyclooctadiene with an appropriate borane source. This reaction represents a showcase of the remarkable selectivity of hydroboration chemistry, resulting in a bicyclic structure with a boron-boron bond.
The predominant reaction pathway involves several key steps:
The most common borane precursor employed is borane-methyl sulfide complex, offering advantages in terms of handling and stability. The reaction proceeds with excellent regioselectivity, leading to the formation of the thermodynamically preferred structure.
BH₃·S(CH₃)₂ + 1,5-cyclooctadiene → 9-BBN (monomer) → (9-BBN)₂
Spectroscopically, the formation of the dimer can be verified through several characteristic signals. The infrared spectrum displays a distinctive absorption band at 1567 cm⁻¹, which corresponds to the B-H-B bridge present in the dimeric structure. Additionally, ¹¹B NMR spectroscopy reveals a resonance signal at δ = 28.0 ppm, which is consistent with other tetraalkyldiboranes(6).
The kinetics of the dimerization process are complex and dependent on reaction conditions. Studies have shown that the thermal stability of (9-BBN)₂ is remarkable compared to other dialkylboranes, with samples capable of withstanding heating at temperatures up to 200°C for extended periods with minimal decomposition.
Table 1: Characteristic Spectroscopic Features of 9-BBN Dimer
Analytical Method | Feature | Value | Significance |
---|---|---|---|
IR Spectroscopy | B-H-B stretching | 1567 cm⁻¹ | Confirms dimeric structure |
¹¹B NMR | Chemical shift | δ = 28.0 ppm | Indicates tetraalkyldiborane nature |
Mass Spectrometry (EI) | Molecular ion | M⁺ | Shows dimer mass |
Mass Spectrometry (EI) | Fragment | (M/2)⁺ | Indicates monomer unit |
Melting Point | Crystal transition | 150-152°C | Confirms purity |
The kinetics of hydroboration reactions using (9-BBN)₂ exhibit interesting characteristics that provide insight into the dimerization mechanism. With more reactive alkenes (such as 1-hexene), the reaction follows first-order kinetics with respect to (9-BBN)₂ concentration and zero-order with respect to alkene concentration. This suggests that the rate-determining step is the dissociation of the dimer. Conversely, with less reactive alkenes (such as cyclohexene), the reaction displays three-halves-order kinetics, indicating a different rate-limiting step.
The choice of solvent plays a crucial role in the synthesis of 9-BBN dimer, affecting not only the reaction efficiency but also the equilibrium between monomeric and dimeric species. Various solvent systems have been explored to optimize the cyclization process.
The traditionally preferred solvent for this synthesis is 1,2-dimethoxyethane (monoglyme), which facilitates both the hydroboration reaction and the subsequent crystallization of the dimer. The ethereal solvent assists in stabilizing reaction intermediates through coordination with boron atoms.
An important consideration in solvent selection is the equilibrium between dimeric and monomeric forms of 9-BBN. Research has demonstrated that in non-coordinating solvents such as carbon tetrachloride, cyclohexane, benzene, and diethyl ether, 9-BBN exists exclusively as the dimer. However, in coordinating solvents like tetrahydrofuran (THF) and dimethyl sulfide, an equilibrium is established between the dimer and the solvent-complexed monomer.
Table 2: Solvent Effects on 9-BBN Species Equilibrium
Solvent Type | Examples | Predominant Species | Equilibrium Considerations |
---|---|---|---|
Non-coordinating | Carbon tetrachloride, Cyclohexane, Benzene, Diethyl ether | Dimer form | Stable dimer, minimal dissociation |
Coordinating | THF, Dimethyl sulfide | Equilibrium mixture | Solvent-complexed monomer present |
Reaction medium | 1,2-Dimethoxyethane (monoglyme) | Initially complex mixture, eventually crystallizes as dimer | Optimal for synthesis and crystallization |
The solvent effect on reaction kinetics is particularly noteworthy. The rate constant for hydroboration reactions in THF is substantially larger than in non-coordinating solvents, indicating the significant catalytic effect of ethers on the reaction. This phenomenon is attributed to the ability of ethers to stabilize the transition state and facilitate dimer dissociation.
A more recent approach involves the use of tetrahydrofuran as the reaction solvent, which has demonstrated impressive yields reaching 98%. The protocol typically involves the following steps:
The selection of appropriate Lewis bases to stabilize reaction intermediates can significantly influence the reaction outcome. Various Lewis bases including DMA (dimethylacetamide), morpholine, and pyridine have been employed with varying degrees of success in stabilizing reaction intermediates.
The transition from laboratory-scale synthesis to industrial production of 9-BBN dimer presents unique challenges related to scalability, safety, and economic considerations. Several protocols have been developed to address these challenges, focusing on optimizing reaction conditions, enhancing yield, and ensuring product purity.
A patent-protected industrial production method achieves yields as high as 98% through careful optimization of reaction parameters. The process employs 1,5-cyclooctadiene and borane as raw materials in tetrahydrofuran solvent, with several key modifications to enhance efficiency:
The industrial protocol typically employs a two-reactor system, with diborane gas generation occurring in one vessel and the hydroboration reaction in another. This separation enhances safety by minimizing the accumulation of potentially hazardous intermediates.
Multiple embodiments of industrial synthesis methods have been documented, employing varying reagent ratios and reaction conditions. These approaches generally fall into two categories:
Table 3: Industrial-Scale 9-BBN Dimer Production Methods
Method Type | Key Features | Reagents | Yield Range | Advantages | Limitations |
---|---|---|---|---|---|
BF₃·Et₂O/Borohydride | Generates diborane in situ | NaBH₄ or KBH₄, BF₃·Et₂O, 1,5-cyclooctadiene, Lewis base | 78-85% | Higher yields, versatile base options | Requires inert gas protection |
Iodine/Borohydride | Milder conditions | NaBH₄ or KBH₄, I₂, 1,5-cyclooctadiene, Lewis base | 58-64% | Safer handling, milder conditions | Lower yields |
Direct Borane | Pre-formed borane reagent | BH₃·SMe₂, 1,5-cyclooctadiene, catalyst | Up to 98% | Highest yields, simplified procedure | More expensive borane source |
A representative industrial process involves the following sequence:
This process typically yields 5.1 g of 9-BBN dimer, representing an 83.6% yield.
Safety considerations are paramount in industrial production due to the pyrophoric nature of borane intermediates. Modern protocols incorporate quenching agents to neutralize reactive waste streams, enabling solvent recycling and reducing environmental impact.
The purification and stabilization of 9-BBN dimer are critical for ensuring reagent quality and longevity. Multiple techniques have been developed to obtain high-purity material and maintain its activity during storage and handling.
Recrystallization from 1,2-dimethoxyethane represents the gold standard for purification, yielding large, high-quality crystals with excellent purity. The typical procedure involves:
This process consistently yields large needle-like crystals with melting points of 152-154°C, indicating high purity. Multiple recrystallizations may be performed to further enhance purity, with each cycle removing additional impurities.
Table 4: Physical Properties of Purified 9-BBN Dimer
Property | Value | Notes |
---|---|---|
Physical Appearance | Large needles, adularescent crystals | Distinctive crystalline morphology |
Melting Point | 150-154°C (sealed capillary) | Indicator of purity |
Boiling Point | 195°C (12 mm Hg) | For vacuum distillation |
Stability in Air | Reasonably stable for brief exposure | Prolonged exposure reduces purity |
Thermal Stability | Stable up to 200°C under inert atmosphere | Remarkable compared to other boranes |
Common Impurity | 9-Methoxy derivative | Can be recycled back to 9-BBN |
While the 9-BBN dimer exhibits reasonable stability in air (exposure for one month only modestly decreases the melting point to 146-151°C), proper handling protocols recommend storage and manipulation under inert atmosphere to prevent the formation of pyrophoric contaminants.
In solution, 9-BBN demonstrates increased susceptibility to hydrolysis and oxidation, necessitating rigorous exclusion of atmospheric oxygen and moisture. Common impurities include the 9-methoxy derivative and (9-BBN)₂O, which may form during handling or as reaction by-products. Efficient methods have been developed to convert these derivatives back to 9-BBN, enabling reagent recycling in reactions requiring high regioselectivity.
An innovative purification approach involves vacuum drying at controlled temperatures (typically 50-60°C) for extended periods (10-15 hours). This technique effectively removes residual solvent and volatile impurities while maintaining the structural integrity of the dimer.
For long-term storage, the purified crystals are typically maintained under an inert atmosphere (nitrogen or argon) at low temperatures. Commercial preparations may be supplied as solutions in tetrahydrofuran, which stabilizes the compound but requires appropriate handling to prevent solvent evaporation and subsequent degradation.
Flammable;Irritant